molecular formula C7H10N2O4S B2668053 2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic Acid CAS No. 872107-98-7

2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic Acid

Cat. No. B2668053
CAS RN: 872107-98-7
M. Wt: 218.23
InChI Key: QMHXEUBSYCYPHI-UHFFFAOYSA-N
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Description

“2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic Acid” is a chemical compound with the IUPAC name (3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)acetic acid . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.23 . It is a powder at room temperature . The melting point is between 185-186 degrees .

Scientific Research Applications

Pharmacological Applications

One compound closely related to the query, ML 3000, has been studied for its pharmacological profile. It is a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase, exhibiting antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage in animal models. This highlights the potential of such compounds in the development of anti-inflammatory drugs with reduced side effects (Laufer et al., 1994).

Organic Synthesis and Chemical Transformations

Several studies have explored the chemical reactivity and transformations of compounds with thiadiazine and related structures, leading to the synthesis of novel heterocyclic compounds. These transformations are crucial for developing new pharmaceuticals and materials:

  • Reaction of acetone cyanohydrin with thiosemicarbazide produces 3-mercapto-6,6-dimethyl-1,2,4-triazin-5-one and 2-methyl-2-thiosemicarbazidopropanoic acid, showcasing a pathway to synthesize nitrogen and sulfur-containing heterocycles (Kryl'sky et al., 2002).

  • A novel synthesis route to spiro heterocycles incorporating thiazole, oxazole, thiadiazole, and triazolo-thiadiazole moieties under microwave irradiation has been reported. This method offers an efficient way to produce complex molecules that could have various applications in medicinal chemistry and material science (Dabholkar & Mishra, 2006).

Crystal Structure Analysis

The crystal structure of N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6- thiadiazin-4-yl)benzamide has been determined, providing insight into the molecular geometry and intermolecular interactions of thiadiazine derivatives. This information is crucial for the design of compounds with specific physical and chemical properties (Bhatt et al., 2014).

Antioxidant Activity

The role of solvent in the reaction of certain thiadiazine derivatives has been explored, leading to the discovery of compounds with potential antioxidant activity. This research underscores the importance of solvent choice in organic reactions and the potential health benefits of thiadiazine derivatives (Firdausiah et al., 2019).

properties

IUPAC Name

2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-4-6(3-7(10)11)5(2)9-14(12,13)8-4/h8H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHXEUBSYCYPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS(=O)(=O)N1)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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